molecular formula C12H17NO B8733620 N-Cyclopentyl-4-methoxyaniline

N-Cyclopentyl-4-methoxyaniline

Cat. No.: B8733620
M. Wt: 191.27 g/mol
InChI Key: TXALVHRUJIDPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-4-methoxyaniline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclopentyl-4-methoxyaniline

InChI

InChI=1S/C12H17NO/c1-14-12-8-6-11(7-9-12)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3

InChI Key

TXALVHRUJIDPML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCC2

Origin of Product

United States

Positional Significance Within the Aniline Class of Organic Compounds

N-Cyclopentyl-4-methoxyaniline is classified as a secondary N-alkylated p-anisidine (B42471) derivative. Its position within the broader class of aniline (B41778) compounds is defined by two key substitutions:

N-Substitution: The presence of a cyclopentyl group on the nitrogen atom distinguishes it from primary anilines. This N-alkylation modifies the basicity and nucleophilicity of the amino group compared to its parent compound, 4-methoxyaniline (p-anisidine).

Ring Substitution: The methoxy (B1213986) group (-OCH₃) is located at the para-position (position 4) of the benzene (B151609) ring relative to the amino group. This specific placement is crucial as it dictates the electronic properties of the aromatic system, influencing its reactivity in electrophilic aromatic substitution reactions.

The parent compound, 4-methoxyaniline, is an electron-rich aromatic amine. derpharmachemica.com The introduction of the N-cyclopentyl group creates a tertiary amine derivative that retains the fundamental electronic characteristics of p-anisidine while introducing specific steric properties.

Structural Features and Electronic Influences of the 4 Methoxy and N Cyclopentyl Moieties

The reactivity and physical properties of N-Cyclopentyl-4-methoxyaniline are a direct consequence of the interplay between its constituent functional groups.

The 4-methoxy group is a powerful electron-donating group due to its positive mesomeric effect (+M). acs.org It donates electron density into the benzene (B151609) ring through resonance, which has two primary consequences:

It increases the electron density at the ortho and para positions relative to itself, making the ring highly activated towards electrophilic aromatic substitution.

The N-cyclopentyl group introduces both electronic and steric effects:

Electronic Effect: As an alkyl group, it has a weak positive inductive effect (+I), which slightly increases the electron density on the nitrogen atom.

Steric Effect: The five-membered cyclopentyl ring provides significant steric bulk around the nitrogen atom. This steric hindrance can influence the accessibility of the nitrogen's lone pair of electrons, potentially moderating its reactivity in certain reactions compared to less hindered N-alkyl anilines (e.g., N-methylaniline). nih.gov The cyclopentyl group's presence can be a critical factor in directing the outcome of synthetic transformations involving the amine.

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 183496-95-9
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol

This table contains data sourced from publicly available chemical supplier information.

Academic Research Trajectories and Scholarly Contributions to N Cyclopentyl 4 Methoxyaniline Chemistry

Strategic Approaches to N-Cyclopentylation of 4-Methoxyaniline

The introduction of a cyclopentyl group to the nitrogen atom of 4-methoxyaniline can be achieved through several effective synthetic strategies. These methods are pivotal in forming the this compound core structure.

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SNAr) presents a viable, though less common, pathway for the synthesis of this compound. wikipedia.org This method typically requires an aromatic ring activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orgpressbooks.pub For the synthesis of this compound, this would involve the reaction of cyclopentylamine (B150401) with a 4-methoxyphenyl (B3050149) halide. However, the methoxy (B1213986) group is electron-donating, which deactivates the ring towards nucleophilic attack, making this approach challenging under standard conditions. pressbooks.pub To overcome this, harsh reaction conditions or the presence of a strong base might be necessary to facilitate the substitution. pressbooks.pub The reaction proceeds through an addition-elimination mechanism, where the nucleophilic amine attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to yield the final product. pressbooks.pub

Palladium-Catalyzed N-Arylation Reactions for C-N Bond Formation

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for constructing C-N bonds. numberanalytics.comorganic-chemistry.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. numberanalytics.com For the synthesis of this compound, this typically involves the reaction of 4-bromoanisole (B123540) or 4-iodoanisole (B42571) with cyclopentylamine. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. numberanalytics.com A variety of phosphine (B1218219) ligands are employed to stabilize the palladium catalyst and promote the reaction, with the choice of ligand often being crucial for achieving high yields. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. numberanalytics.comnih.gov

A study on the arylation of cyclopropylamines highlights the utility of air-stable and commercially available R-allylpalladium precatalysts in achieving high yields of arylated products. researchgate.netnih.gov While this study focuses on cyclopropylamines, the principles can be extended to cyclopentylamines.

ReactantsCatalyst SystemConditionsProductYield
4-Bromoanisole, CyclopentylaminePd₂(dba)₃/BINAP/NaOtBuToluene, heatThis compoundHigh
4-Iodoanisole, Cyclopentylamine[(tBuBrettPhos)Pd(allyl)]OTfSolvent, baseThis compoundHigh

This table presents hypothetical data based on typical Buchwald-Hartwig reaction conditions and outcomes for similar substrates.

Copper-Catalyzed C-N Coupling Protocols (e.g., Modified Ullmann Condensations)

The Ullmann condensation, a classical copper-catalyzed C-N coupling reaction, provides an alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org Historically, this reaction required harsh conditions, such as high temperatures. nih.gov However, modern modifications, often referred to as Ullmann-type reactions, have been developed that proceed under milder conditions, frequently employing ligands to facilitate the catalytic cycle. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an aryl halide, like 4-iodoanisole, with cyclopentylamine in the presence of a copper catalyst (e.g., CuI) and a base. organic-chemistry.orgnih.gov The use of ligands such as 1,2-diamines can significantly improve the reaction's efficiency and substrate scope. organic-chemistry.orgorganic-chemistry.org

Recent advancements have shown that these reactions can even be performed in greener solvents like water or deep eutectic solvents. frontiersin.orgbeilstein-journals.org For instance, a study demonstrated the copper-powder-catalyzed ligand-free amination of aryl halides with various amines. frontiersin.org Another report describes a copper sulfate-catalyzed N-arylation of amines in water. beilstein-journals.org These modified Ullmann protocols offer a more economical and environmentally friendly approach to C-N bond formation. organic-chemistry.org

Aryl HalideAmineCatalyst SystemSolventConditionsProductYield
4-IodoanisoleCyclopentylamineCuI / 1,2-diamineTolueneHeatThis compoundHigh
4-BromoanisoleCyclopentylamineCuSO₄·5H₂OWater60 °CThis compoundGood

This table presents hypothetical data based on reported conditions for modified Ullmann reactions.

Green Chemistry-Oriented Synthetic Conditions (e.g., Deep Eutectic Solvents, Aqueous Media)

In recent years, a strong emphasis has been placed on developing more sustainable synthetic methodologies. csic.es For the synthesis of this compound, this translates to the use of environmentally benign solvents like water and deep eutectic solvents (DESs). mdpi.comrsc.org DESs, which are mixtures of hydrogen bond donors and acceptors, are attractive alternatives to traditional organic solvents due to their low cost, biodegradability, and ease of preparation. rsc.orgacs.org

Research has shown that N-alkylation of anilines can be effectively carried out in DESs. mdpi.com For example, the N-alkylation of aniline with hexyl bromide has been achieved in good yield using a choline (B1196258) chloride:urea (ChCl:U) deep eutectic solvent. mdpi.com Similarly, copper-catalyzed N-arylation reactions have been successfully performed in aqueous media, often eliminating the need for organic solvents and sometimes even ligands. frontiersin.orgbeilstein-journals.org A study reported the N-arylation of various amines with aryl halides catalyzed by copper sulfate (B86663) in water at 60 °C, achieving good to excellent yields. beilstein-journals.org These green approaches not only reduce the environmental impact of the synthesis but can also simplify product isolation.

Reaction TypeReactantsSolvent/MediumCatalystConditionsYield
N-Alkylation4-Methoxyaniline, Cyclopentyl bromideCholine Chloride:Urea (DES)-50 °CGood
N-Arylation4-Bromoanisole, CyclopentylamineWaterCuSO₄·5H₂O60 °CGood

This table illustrates the application of green chemistry principles to the synthesis of this compound, with data extrapolated from similar reported reactions.

Design and Synthesis of this compound-Containing Derivatives

Once this compound is synthesized, it can serve as a versatile building block for the creation of more complex molecules, particularly tertiary amine derivatives.

Functionalization at the Aniline Nitrogen: Tertiary Amine Derivatives

The secondary amine functionality of this compound allows for further substitution at the nitrogen atom to form tertiary amines. This can be achieved through various alkylation or arylation reactions. For instance, reaction with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride, can introduce an alkyl group. nih.gov This method has been used to synthesize compounds like 6-chloro-N-cyclopentyl-N-(4-methoxyaniline)-3-nitropyridin-2-amine from this compound and 2,6-dichloro-3-nitropyridine. nih.govgoogle.com

Another approach involves a second N-arylation reaction. For example, a diarylamine can be formed by reacting this compound with a different aryl halide under palladium or copper catalysis. The synthesis of tertiary amines is a common strategy in drug discovery to modify the steric and electronic properties of a molecule. nih.gov

The synthesis of various tertiary amine derivatives from N-substituted 4-methoxyanilines has been reported in the context of developing new tubulin polymerization inhibitors. nih.gov In one instance, this compound was reacted with 2,6-dichloro-3-nitropyridine to yield a tertiary amine derivative. nih.gov

Starting MaterialReagentCatalyst/BaseProduct
This compoundMethyl IodideSodium HydrideN-Cyclopentyl-N-methyl-4-methoxyaniline
This compound2,6-Dichloro-3-nitropyridinePotassium Carbonate6-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine

This table provides examples of reactions to form tertiary amine derivatives from this compound.

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring of this compound is a key strategy for creating a diverse range of derivatives. These methods often focus on achieving high selectivity in the introduction of new functional groups.

Aromatic amines are important structures in many natural products, pharmaceuticals, and functional organic materials. acs.org The selective functionalization of anilines, including this compound, is therefore a significant area of research in organic chemistry. acs.org While classical methods like Friedel-Crafts reactions can be problematic for anilines, modern catalytic approaches have emerged as powerful tools. acs.org

Metal-catalyzed C–H functionalization reactions have become a prominent method for the efficient functionalization of organic molecules. acs.org For aniline derivatives, many of these reactions utilize directing groups on the nitrogen atom to achieve ortho-functionalization. acs.org However, there is a growing interest in developing methods for para-selective functionalization. One such strategy involves a palladium-catalyzed C-H olefination of aniline derivatives using an S,O-ligand, which has shown high efficiency for a variety of aniline substrates under mild conditions. acs.org

Another approach involves the direct alkylation of an unfunctionalized aromatic ring. Gold catalysts have been shown to mediate the direct alkylation of aromatic rings with straight-chain triflates without the rearrangement that can occur under Lewis acid conditions. organic-chemistry.org Additionally, electrophilic amination of heterocycles can be achieved through the in situ oxidation of a sulfonamide in the presence of a Ru porphyrin catalyst. organic-chemistry.org

The reactivity of aniline derivatives can be influenced by substituents on the aromatic ring. For instance, in iron-catalyzed N-alkylation reactions, anilines with electron-donating groups in the para position exhibit higher reactivity. core.ac.uk This knowledge can be exploited for the selective functionalization of poly-substituted anilines.

Table 1: Examples of Aromatic Ring Functionalization Reactions
Reaction TypeCatalyst/ReagentPosition of FunctionalizationReference
C-H OlefinationPd/S,O-ligandpara acs.org
Direct AlkylationAu catalystNot specified organic-chemistry.org
Electrophilic AminationRu porphyrinNot specified organic-chemistry.org
N-AlkylationIron complexNot specified core.ac.uk

Cycloaddition and Cascade Reactions Leading to Complex Scaffolds

Cycloaddition and cascade reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simpler starting materials. numberanalytics.comnih.govrsc.org These reactions are characterized by the formation of multiple chemical bonds in a single operation, often with high stereoselectivity. numberanalytics.comnih.gov

Cycloaddition Reactions are pericyclic reactions where two or more molecules with π-systems combine to form a new ring. numberanalytics.com Common types include the [4+2] cycloaddition (Diels-Alder reaction), numberanalytics.comresearchgate.net the [2+2] cycloaddition, numberanalytics.com and 1,3-dipolar cycloadditions. numberanalytics.com The Diels-Alder reaction, in particular, is a versatile method for forming six-membered rings and has been applied in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comuc.pt The use of sustainable solvents like dimethyl carbonate (DMC) can enhance the selectivity of these reactions. uc.pt

Cascade Reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.govrsc.org These processes are highly efficient as they avoid the need to isolate and purify intermediates, saving time and resources. nih.govrsc.org Gold-catalyzed cascade reactions have been particularly effective in synthesizing diverse fused N-heterocycles. researchgate.net For instance, a gold-catalyzed cascade reaction between amine nucleophiles and alkynoic acids in water can lead to the formation of two new rings and three new bonds in a single step. researchgate.net Transition-metal-catalyzed cascade reactions of alkynes are also a valuable strategy for constructing nitrogen-containing heterocycles. kyoto-u.ac.jp

In the context of this compound derivatives, these reactions can be employed to build complex polycyclic scaffolds. For example, a dearomatizing formal [3+3]-cycloaddition reaction has been developed for the synthesis of highly substituted 1,2,3,6-tetrahydropyridazines. nih.gov This reaction is triggered by the Rh(II)-catalyzed extrusion of dinitrogen from enoldiazoacetates, followed by the vinylogous addition of the resulting metal enolcarbenes to N-acyliminopyridinium ylides. nih.gov

Table 2: Comparison of Cycloaddition and Cascade Reactions
FeatureCycloaddition ReactionsCascade Reactions
Definition Combination of two or more π-systems to form a new ring. numberanalytics.comA sequence of intramolecular reactions where the product of one step is the substrate for the next. nih.govrsc.org
Key Advantage High regio- and stereoselectivity in ring formation. numberanalytics.comHigh efficiency through the formation of multiple bonds in a single operation without isolating intermediates. nih.govrsc.org
Common Catalysts Lewis acids, organocatalysts. uc.ptTransition metals (e.g., gold, rhodium, palladium). nih.govresearchgate.netkyoto-u.ac.jpnih.gov
Example Application Diels-Alder reaction for cyclohexene (B86901) synthesis. numberanalytics.comuc.ptGold-catalyzed synthesis of fused N-heterocycles. researchgate.net

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach is highly atom-economical and environmentally friendly, as it often generates minimal by-products. tcichemicals.com MCRs are particularly valuable in medicinal chemistry and combinatorial chemistry for the rapid generation of libraries of structurally diverse compounds. tcichemicals.comnih.gov

Several classic MCRs have been established, including the Strecker synthesis, Hantzsch dihydropyridine (B1217469) synthesis, Biginelli reaction, Passerini reaction, and Ugi reaction. tcichemicals.comorganic-chemistry.org The Ugi four-component reaction (4CR) is especially versatile, enabling the one-pot condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid. tcichemicals.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures. organic-chemistry.org A notable example is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which involves the [4+1] cycloaddition of an isocyanide, an aldehyde, and an α-amino-nitrogen-containing heterocycle to produce bicyclic 3-amino-imidazo-heterocycles. acs.org

By modifying the reaction conditions and replacing the isocyanide with other electrophiles like isocyanates or isothiocyanates, the reaction pathway can be switched to generate different heterocyclic scaffolds, such as five-membered triazolopyridines, in a single step. acs.org These reactions can often be accelerated using microwave irradiation. acs.org

For the synthesis of this compound derivatives, MCRs offer an efficient route to complex molecules. For instance, a one-pot four-component reaction has been used to synthesize therapeutic dihydropyrano[2,3-c]pyrazoles. nih.gov Similarly, a three-component reaction of aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and alkyl bromides can yield aryl alkyl thioethers. organic-chemistry.org

Table 3: Key Multicomponent Reactions and Their Applications
Reaction NameNumber of ComponentsTypical ReactantsProduct TypeReference
Ugi Reaction 4Aldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino Amide tcichemicals.com
Passerini Reaction 3Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Carboxamide tcichemicals.comorganic-chemistry.org
Biginelli Reaction 3Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone tcichemicals.com
Hantzsch Synthesis 3 or 4Aldehyde, 2x β-Ketoester, Ammonia (B1221849)Dihydropyridine tcichemicals.com
Groebke–Blackburn–Bienaymé 3Isocyanide, Aldehyde, α-Amino-N-heterocycleImidazo-fused Heterocycle acs.org

Synthesis of Heterocyclic Structures Incorporating the this compound Fragment

The synthesis of heterocyclic compounds is a cornerstone of organic and medicinal chemistry due to their widespread presence in biologically active molecules, including many pharmaceuticals. sciencescholar.usijirset.com Nitrogen-containing heterocycles are of particular importance. sciencescholar.usresearchgate.net Incorporating the this compound moiety into heterocyclic scaffolds can lead to novel compounds with potentially interesting biological properties.

Various synthetic strategies are employed to construct heterocyclic rings. These are broadly categorized into cyclization reactions and cycloaddition reactions. rsc.org

Cyclization Reactions typically involve the intramolecular formation of a bond to close a ring. A common method is intramolecular nucleophilic substitution, where a heteroatom nucleophile displaces a leaving group. ijirset.comrsc.org For example, treating a 3-halo amine with a base can lead to the formation of a four-membered azetidine (B1206935) ring, though this can be challenging and may result in side reactions. ijirset.com

Cycloaddition Reactions offer a convergent approach to heterocycle synthesis. rsc.org The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is a powerful method for constructing six-membered heterocycles. uc.pt For instance, an intramolecular [4+2] hetero-Diels-Alder reaction can be the key step in synthesizing complex fused heterocyclic systems. uc.pt

Multicomponent Reactions (MCRs) are also highly effective for synthesizing diverse heterocyclic structures in a single step. acs.org For example, a suite of tunable one-pot MCRs can be used to generate a variety of nitrogen-enriched heterocyclic scaffolds. acs.org By slightly modifying reaction conditions or switching reactants, the same starting materials can be directed to form different heterocyclic rings, such as six-membered pyridotriazines or five-membered triazolopyridines. acs.org

The this compound fragment can serve as a building block in these synthetic strategies. For example, it could function as the amine component in an MCR or be part of a larger substrate that undergoes a cascade cyclization to form a complex heterocyclic system.

Table 4: Strategies for Heterocycle Synthesis
Synthetic StrategyDescriptionExampleReference
Intramolecular Cyclization Formation of a ring through an intramolecular reaction, often nucleophilic substitution.Formation of azetidines from 3-halo amines. ijirset.comrsc.org
[4+2] Cycloaddition Reaction of a diene with a dienophile to form a six-membered ring.Hetero-Diels-Alder reaction to form six-membered heterocycles. uc.pt
Multicomponent Reactions Three or more reactants combine in one pot to form a complex product.One-pot synthesis of pyridotriazines or triazolopyridines. acs.org
Cascade Reactions A series of intramolecular reactions forming multiple rings in one sequence.Gold-catalyzed synthesis of fused N-heterocycles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional methods, a comprehensive picture of the atomic connectivity within this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyaniline group and the aliphatic protons of the cyclopentyl ring.

Key features in the ¹H NMR spectrum include signals for the methoxy group protons, which typically appear as a singlet, and the aromatic protons, which exhibit splitting patterns indicative of their substitution on the benzene (B151609) ring. The protons on the cyclopentyl group show complex multiplets due to their various chemical and magnetic environments. A broad singlet corresponding to the NH proton is also a characteristic feature. unc.edu

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.76d, J = 8.8 Hz2HAr-H
6.57d, J = 8.8 Hz2HAr-H
3.75s3H-OCH₃
3.47–3.50m1HN-CH
1.60–2.06m6HCyclopentyl-H
1.01–1.37m4HCyclopentyl-H

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum shows characteristic peaks for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclopentyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methoxy and amino groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
151.8Ar-C (quaternary)
141.6Ar-C (quaternary)
114.93Ar-CH
114.91Ar-CH
55.9-OCH₃
52.8N-CH
33.7Cyclopentyl-CH₂
26.0Cyclopentyl-CH₂
25.1Cyclopentyl-CH₂

Note: The assignments are based on typical chemical shift ranges and may be further confirmed by 2D NMR techniques.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the cyclopentyl ring and within the aromatic system, helping to confirm their relative positions. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N-CH group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. researchgate.netsdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule [C₁₂H₁₇NO + H]⁺ can be compared with the experimentally measured value to confirm the molecular formula. frontiersin.org

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/z
[C₁₂H₁₇NO + H]⁺192.1383192.1388

Note: The data confirms the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info This technique is useful for analyzing the purity of the compound and for studying its fragmentation pattern upon electron impact ionization. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can provide further structural information. For instance, a common fragmentation pathway might involve the loss of the cyclopentyl group or the methoxy group. frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edumasterorganicchemistry.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features: the secondary amine (N-H), the methoxy group (C-O-C), the cyclopentyl ring (aliphatic C-H), and the benzene ring (aromatic C-H and C=C).

Interactive Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350-3450N-H StretchSecondary AmineMedium, Sharp
3000-3100C-H StretchAromatic (sp²)Medium to Weak
2850-2970C-H StretchAliphatic (sp³)Medium to Strong
1585-1600 & 1485-1515C=C StretchAromatic RingMedium to Strong
1230-1270C-O-C Asymmetric StretchAryl EtherStrong
1150-1250C-N StretchAryl AmineMedium
1020-1050C-O-C Symmetric StretchAryl EtherMedium

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and how it packs within a crystal lattice. nih.gov

Specific crystallographic data for this compound are not publicly available, which means a suitable single crystal has not been reported or analyzed. However, the technique has been successfully applied to elucidate the structures of numerous p-anisidine (B42471) derivatives, confirming their molecular connectivity and solid-state conformation. tandfonline.comresearchgate.netmdpi.com

An XRD analysis of this compound would provide critical insights. It would determine the conformation of the cyclopentyl ring, which typically adopts a non-planar "envelope" or "twist" form to minimize steric strain. tandfonline.com Furthermore, it would reveal the geometry around the nitrogen atom and the dihedral angle between the plane of the benzene ring and the C-N-C plane. Intermolecular interactions, such as potential hydrogen bonding involving the secondary amine's N-H group and the oxygen of the methoxy group or the nitrogen of a neighboring molecule, would also be identified, explaining the solid-state packing arrangement. researchgate.net

Interactive Table 2: Parameters Obtainable from X-ray Diffraction for this compound

ParameterInformation Provided
Crystal System & Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths & AnglesExact measurements of covalent bonds and angles between them.
Torsional (Dihedral) AnglesDescribes the conformation of the molecule (e.g., cyclopentyl ring pucker).
Intermolecular InteractionsIdentifies and quantifies non-covalent forces like hydrogen bonds and van der Waals contacts.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Investigations

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemistry of chiral molecules. pace.edu These methods measure the differential absorption of left- and right-circularly polarized light. nih.gov

This compound is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry; therefore, it is optically inactive and does not produce an ECD or VCD spectrum.

Computational and Theoretical Investigations of N Cyclopentyl 4 Methoxyaniline

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules. sumitomo-chem.co.jp For compounds related to N-Cyclopentyl-4-methoxyaniline, such as other aniline (B41778) derivatives, these calculations can provide detailed information about the distribution of electron density, molecular orbital energies, and other electronic properties. aun.edu.egnih.gov

The electronic properties of a molecule, such as its ionization potential and electron affinity, are largely determined by the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aun.edu.eg The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's reactivity and stability. A smaller gap generally indicates higher reactivity.

In a related study on a Schiff base formed from 4-methoxyaniline, DFT calculations were used to examine the HOMO and LUMO orbitals. aun.edu.eg The distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, the nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group, with their lone pairs of electrons, are expected to significantly contribute to the HOMO, making them nucleophilic centers. The aromatic ring system would also play a key role in the electronic structure. aun.edu.eg

Table 1: Calculated Electronic Properties of a Related Aniline Derivative This table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated calculations.

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons available to participate in a reaction (electron-donating capability).
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting capability).
HOMO-LUMO Gap4.6 eVRelates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. wustl.edu For a flexible molecule like this compound, which contains a rotatable cyclopentyl group and a methoxy group, MD simulations can be used to explore its conformational landscape and identify the most stable arrangements of its atoms. nih.gov

These simulations track the movements of atoms by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities. wustl.edu By analyzing this trajectory, researchers can understand how the molecule folds and flexes, and which conformations are most frequently adopted. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. plos.org

MD simulations are also invaluable for studying intermolecular interactions. plos.org For instance, they can model how molecules of this compound interact with each other in a liquid or solid state, or how they interact with solvent molecules. These simulations can reveal details about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are critical for understanding the macroscopic properties of the substance. In a study of a related compound, intermolecular hydrogen bonds and π-π stacking were identified as key forces driving the formation of the crystal structure. aun.edu.eg

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the intricate details of chemical reaction mechanisms. sumitomo-chem.co.jpnih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which involves passing through a high-energy transition state. nih.gov

Energy Profile Mapping of Proposed Reaction Pathways

For reactions involving this compound, such as its synthesis via Buchwald-Hartwig amination or Ullmann condensation, computational methods can be used to map out the energy profiles of different possible reaction pathways. nih.gov This involves calculating the energies of the reactants, intermediates, transition states, and products. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By comparing the activation energies of different pathways, chemists can predict which mechanism is most likely to occur. scielo.br

Analysis of Intermediate Species and Catalytic Cycles

Many chemical reactions, particularly those involving catalysts, proceed through a series of short-lived intermediate species. sumitomo-chem.co.jp Identifying and characterizing these intermediates experimentally can be challenging. Computational chemistry allows for the in-silico "trapping" and analysis of these fleeting species. For catalytic reactions involving this compound, such as cobalt-catalyzed cycloadditions, computational studies can help elucidate the structure and electronic properties of the catalytic intermediates and explain how the catalyst facilitates the reaction. nih.gov This can involve modeling the entire catalytic cycle, from the initial coordination of the reactants to the catalyst to the final release of the products.

Solvent Effects in Computational Reaction Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects in several ways. scielo.br Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can be an efficient way to capture the bulk effects of the solvent. scielo.brmdpi.com Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally expensive, explicit models can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for understanding the reaction mechanism. scielo.br

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are increasingly used to establish relationships between the structure of a molecule and its chemical reactivity or biological activity. whiterose.ac.uk These structure-activity relationship (SAR) studies are fundamental in fields like drug discovery and materials science. rsc.org For this compound and its derivatives, computational approaches can be used to identify the structural features that are most important for a particular type of reactivity.

By systematically modifying the structure of the molecule in a computer model (e.g., by changing substituents on the aromatic ring) and then calculating relevant properties (such as the HOMO-LUMO gap or the charge distribution), researchers can build a model that predicts the reactivity of new, yet-to-be-synthesized compounds. This can help to guide the design of new molecules with enhanced or specific properties. For example, in the development of kinase inhibitors, understanding the SAR of related compounds helped to optimize their biological activity. nih.gov

Reactivity Profiles and Mechanistic Pathways of N Cyclopentyl 4 Methoxyaniline

Nucleophilic Reactivity of the Secondary Amine and Aniline (B41778) Moiety

The core of N-Cyclopentyl-4-methoxyaniline's reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character. This reactivity is a hybrid of its classification as both a secondary amine and an aniline derivative.

Secondary Amine Character : The nitrogen atom is bonded to two carbon atoms (one on the cyclopentyl ring and one on the phenyl ring), classifying it as a secondary amine. msu.edu This structure allows it to act as a potent nucleophile in a variety of reactions.

Aniline Moiety : As an aniline derivative, the nitrogen's lone pair is delocalized into the π-system of the benzene (B151609) ring. This delocalization is enhanced by the presence of the strongly electron-donating methoxy (B1213986) group at the para position. This increased electron density on the aromatic ring also enhances the nucleophilicity of the nitrogen atom compared to unsubstituted N-alkylanilines.

The nucleophilic nitrogen can readily attack a wide range of electrophiles. For instance, it reacts with electrophilic reagents like benzenesulfonyl chloride, a reaction that forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu As a secondary amine, this compound would react to form a sulfonamide derivative. msu.edu

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) reactions. This is due to the powerful electron-donating effects of both the N-cyclopentylamino group and the 4-methoxy group. Both substituents are strongly activating and are ortho, para-directors. wikipedia.orgmasterorganicchemistry.com

The general mechanism for these reactions involves two principal steps:

Attack on the Electrophile : The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Restoration of Aromaticity : A weak base removes a proton from the sp³-hybridized carbon of the intermediate, collapsing the carbocation and restoring the stable aromatic system. masterorganicchemistry.com

Given that the para position relative to the amino group is occupied by the methoxy group, electrophilic attack is directed to the ortho positions (C2 and C6). The combined directing effects of the two groups strongly favor substitution at these sites. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Directing Effects in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting Effect
-NH-CyclopentylStrongly Activatingortho, para
-OCH₃ (Methoxy)Strongly Activatingortho, para

N-Functionalization Reactions (e.g., Alkylation, Acylation, Arylation)

Functionalization directly on the nitrogen atom is a key pathway for modifying this compound, leveraging the nucleophilicity of the secondary amine.

N-Alkylation : This reaction involves the formation of a new C-N bond by reacting the amine with an alkylating agent, typically an alkyl halide, to yield a tertiary amine. la-press.org More advanced methods utilize alcohols as alkylating agents in the presence of iridium or ruthenium catalysts. For example, studies on the N-alkylation of 4-methoxyaniline with benzyl (B1604629) alcohol have shown high conversion rates, suggesting a similar reactivity for its N-cyclopentyl counterpart. nih.gov Zeolite catalysts have also been employed for the selective N-alkylation of anilines. google.com

N-Acylation : The reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, produces an N,N-disubstituted amide. This transformation is a common strategy in organic synthesis. umich.edu While 4-methoxyaniline can be acetylated using acetonitrile (B52724) over an alumina (B75360) catalyst, the yield is noted to be moderate compared to other substituted anilines. mdpi.com The use of more stable acyl sources like thioesters has also been developed for the chemoselective N-acylation of related heterocyclic compounds like indoles. beilstein-journals.orgnih.gov

N-Arylation : This process attaches an additional aryl group to the nitrogen atom, forming a triarylamine derivative. Modern methods for N-arylation often rely on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are prominent examples. mdpi.com These reactions typically couple the amine with an aryl halide or triflate. cmu.edu For instance, N-arylation procedures have been successfully applied to couple various anilines with heterocyclic systems like 4-chloroquinazolines. beilstein-journals.org

Table 2: Overview of N-Functionalization Reactions

Reaction TypeReagent ClassProduct TypeCatalyst/Conditions Example
N-AlkylationAlcoholsTertiary AmineIridium or Ruthenium Complexes nih.gov
N-AcylationAcid AnhydridesN,N-disubstituted AmideHeteropolyacids sciforum.net
N-ArylationAryl BromidesTriarylaminePd(OAc)₂ / Ligand (e.g., BINAP) cmu.edu

Cyclization and Ring-Forming Reactions Involving this compound as a Precursor

The structural features of this compound make it a valuable precursor for the synthesis of more complex heterocyclic and polycyclic molecules through various cyclization strategies.

A sophisticated application of 4-methoxyaniline derivatives, including this compound, is in radical deaminative ipso-cyclization cascades. In this process, the aniline is not a direct nucleophile but a precursor to a radical species. nih.gov

The reaction is initiated by converting the amine into a diazonium salt in situ using a reagent like tert-butyl nitrite (B80452) (t-BuONO). nih.govresearchgate.net This diazonium salt serves as a precursor to a 4-methoxyphenyl radical. nih.gov When the aniline is tethered to an enyne moiety, this radical can trigger a bicyclization cascade. The sequence typically involves a 6-exo-dig cyclization followed by a 5-exo-trigipso-cyclization. nih.govresearchgate.net The term "ipso" signifies that the final cyclization step occurs at the carbon atom of the aromatic ring that is already substituted (the one bearing the methoxy group), leading to a dearomatized spirocyclohexadienone product. nih.govmedsci.cn This metal-free method is effective for constructing molecules with multiple C-C bonds and all-carbon quaternary stereocenters. nih.gov

This compound can be incorporated as a building block into substrates designed for alkene carboamination reactions. This transformation involves the addition of the nitrogen atom and a carbon group (from an aryl or vinyl halide) across a carbon-carbon double bond. nih.gov

In a typical palladium-catalyzed carboamination, an N-protected γ-aminoalkene (where the amino group is the this compound moiety) reacts with an aryl bromide. nih.govresearchgate.net The process is believed to proceed through the syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. researchgate.net This reaction stereospecifically forms substituted pyrrolidines, creating two new contiguous stereocenters in a single step. nih.gov The use of weak bases like cesium carbonate (Cs₂CO₃) has been shown to improve the tolerance for various functional groups in these reactions. nih.gov

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org As a secondary amine, this compound is an ideal substrate for this reaction. beilstein-journals.orgnih.gov

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of this compound with an aldehyde (commonly formaldehyde). wikipedia.org In a subsequent step, a compound containing an acidic proton, such as an enolizable ketone or aldehyde, forms an enol tautomer. This enol then acts as a nucleophile, attacking the iminium ion to generate the final Mannich base. wikipedia.org This reaction is a powerful tool for introducing an aminoalkyl substituent into a molecule, which can enhance solubility and bioavailability in medicinal chemistry applications. ias.ac.innih.gov

Emerging Applications in Materials Science and Industrial Chemistry

Integration into Organic Semiconductors and Optoelectronic Materials

The development of new organic semiconducting materials is crucial for advancing optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Aniline-based compounds have been investigated as effective hole-transporting materials (HTMs) in these devices. rsc.orgmdpi.combohrium.com The electronic properties of N-Cyclopentyl-4-methoxyaniline, specifically the electron-donating nature of the methoxy (B1213986) group and the influence of the N-cyclopentyl substituent, make it a promising candidate for such applications.

The methoxy group increases the electron density of the aromatic ring, which can facilitate hole injection and transport. The N-cyclopentyl group, being an alkyl substituent, can enhance the solubility of the resulting materials in organic solvents, which is a significant advantage for solution-based processing of large-area devices. Furthermore, the three-dimensional structure of the cyclopentyl group can influence the molecular packing in the solid state, potentially leading to favorable morphologies for charge transport.

Research on analogous aniline-based HTMs demonstrates the importance of molecular design in achieving high power conversion efficiencies (PCE) and operational stability in OSCs. rsc.orgmdpi.com For instance, oligo(aniline) derivatives have been successfully employed as efficient HTLs. rsc.org The performance of these materials is often linked to their ability to form stable, uniform films and to have appropriate energy levels for efficient charge extraction from the photoactive layer.

Below is a table summarizing the performance of selected aniline-based hole-transporting materials in organic solar cells, providing a benchmark for the potential of this compound derivatives.

Hole-Transporting MaterialDevice ArchitecturePower Conversion Efficiency (PCE)Reference
PBD:PFBSA (oligo(aniline)-based)PM6:Y6-based OSC15.24% rsc.org
Spiro-OMeTADPerovskite Solar Cell>20% (Typical) mdpi.com
Fluorinated Aniline-SFX derivativesInverted Perovskite Solar CellUp to 21.3% mdpi.com

Role in the Design and Synthesis of Chemical Sensor Components

Polyaniline (PANI) and its derivatives are extensively studied for their application in chemical sensors, particularly for the detection of various gases. rsc.orgmdpi.comresearchgate.net The sensing mechanism of PANI-based sensors often relies on the change in their electrical conductivity upon interaction with analyte molecules. The sensitivity and selectivity of these sensors can be finely tuned by introducing substituents on the aniline (B41778) monomer.

Studies on N-substituted and ring-substituted polyanilines have shown that the nature of the substituent has a profound impact on the sensor's performance. For example, the sensitivity of PANI-based sensors to ammonia (B1221849) is well-documented and is attributed to the de-doping (protonation/de-protonation) mechanism upon exposure to the gas. mdpi.comresearchgate.net The presence of an N-alkyl group can modulate the basicity of the nitrogen atom and the steric hindrance around it, thereby influencing the interaction with acidic or basic gases.

The following table presents the gas sensing properties of various polyaniline derivatives to highlight the effect of substitution on sensor performance.

PolymerTarget AnalyteSensing ResponseReference
Polyaniline (PANI)Ammonia (NH3)High sensitivity due to de-doping mdpi.comresearchgate.net
PANI graft filmAmmonia (NH3)Response value of 12 for 50 ppm mdpi.com
PANI@SerineAmmonia (NH3)Improved sensitivity due to enhanced interaction mdpi.com

Polymeric Applications of this compound Derivatives

The polymerization of aniline and its derivatives leads to a class of conducting polymers with a wide range of applications. The properties of these polymers, such as electrical conductivity, solubility, and processability, can be significantly altered by chemical modification of the aniline monomer. doi.orgresearchgate.netacs.org

The polymerization of this compound is expected to yield a polymer with distinct characteristics. The presence of the N-cyclopentyl group is likely to increase the solubility of the polymer in common organic solvents compared to the parent polyaniline. rsc.org This improved solubility is a critical factor for the fabrication of polymer films and coatings using solution-based techniques.

However, the introduction of a bulky substituent on the nitrogen atom can also lead to a decrease in electrical conductivity. This is due to the steric hindrance caused by the substituent, which can disrupt the planarity of the polymer chain and reduce the extent of π-conjugation along the backbone. doi.orgresearchgate.net The balance between improved solubility and potentially lower conductivity is a key consideration in the design of polymers based on N-substituted anilines.

The electrical conductivity of various poly(N-alkylaniline)s is compared in the table below to illustrate the impact of the N-substituent on this property.

PolymerConductivity (S/cm)Reference
Poly(N-methylaniline)7 x 10⁻⁵ acs.org
Poly(N-ethylaniline)2 x 10⁻⁵ acs.org
Poly(N-propylaniline)9 x 10⁻⁷ acs.org
Poly(N-butylaniline)8 x 10⁻⁷ acs.org

Future Research Directions and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing N-substituted anilines often rely on energy-intensive processes that may involve hazardous reagents and generate significant waste. specchemonline.comsphinxsai.com The future of synthesizing N-Cyclopentyl-4-methoxyaniline lies in the adoption of green chemistry principles to develop more environmentally friendly and economically viable routes. sphinxsai.comnih.govnih.govresearchgate.net

Key areas for future research include:

Catalytic Systems: Exploring novel catalysts, including those based on earth-abundant metals or even metal-free systems, to facilitate the N-alkylation of 4-methoxyaniline with cyclopentyl moieties. rsc.org Photocatalytic and electrocatalytic methods, which can operate at ambient temperature and pressure, represent a particularly promising frontier. specchemonline.comnih.gov A recently developed method for creating anilines using a redox mediator and an electrical current passed through water offers a more sustainable alternative to traditional methods that use high temperatures and pressures. specchemonline.com

Bio-inspired Synthesis: Investigating the use of biocatalysts, such as enzymes, to perform selective N-alkylation under mild conditions. This approach offers the potential for high selectivity and reduced environmental impact.

Application of Advanced In-Situ Spectroscopic Monitoring Techniques

To optimize synthetic routes and gain deeper mechanistic insights, the application of Process Analytical Technology (PAT) is crucial. mt.comwikipedia.orgacs.org PAT utilizes in-line and on-line analytical instruments to monitor critical process parameters in real-time. wikipedia.org For the synthesis of this compound, this involves moving beyond traditional offline analysis.

Future research should focus on integrating advanced spectroscopic techniques to monitor the reaction as it happens:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints. americanpharmaceuticalreview.comnih.govmdpi.com This real-time data facilitates kinetic studies and helps in understanding reaction mechanisms. americanpharmaceuticalreview.com

Real-time NMR Spectroscopy: While more complex to implement, in-situ NMR could offer detailed structural information about transient intermediates that are key to understanding the reaction pathway.

The data generated from these in-situ techniques will enable the development of more robust and efficient processes for the synthesis of this compound and its derivatives. mt.cominnopharmaeducation.com

Predictive Computational Modeling for Novel this compound Derivatives

Computational chemistry and machine learning are becoming indispensable tools in the design of new molecules with tailored properties. mdpi.com For this compound, these approaches can accelerate the discovery of new derivatives with enhanced functionalities.

Future directions in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.netnih.govacs.orgnih.gov This allows for the in silico screening of potential candidates before committing to laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of this compound derivatives with their chemical or biological activity, guiding the design of more potent or selective compounds.

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict various properties of new derivatives, such as solubility, stability, and potential biological interactions. mdpi.com This can significantly reduce the time and resources required for experimental screening.

Reaction Mechanism Simulation: Computational modeling can elucidate complex reaction mechanisms, helping to explain observed reactivity and guide the development of new synthetic methods.

Exploration of Unique Reactivity Modes and Mechanistic Peculiarities

The specific combination of a cyclopentyl group and a methoxy-substituted aniline (B41778) ring in this compound may give rise to unique reactivity that has yet to be fully explored. nih.gov

Future research should investigate:

C-H Activation: Exploring the potential for selective C-H activation on either the cyclopentyl ring or the aromatic ring to introduce new functional groups and create complex molecular architectures. researchgate.netnih.gov

Oxidative Coupling Reactions: Investigating the behavior of this compound in oxidative coupling reactions could lead to the formation of novel dimeric or polymeric structures with interesting electronic or material properties.

Unconventional N-Alkylation Mechanisms: While traditional N-alkylation pathways are known, there may be peculiar mechanistic aspects dictated by the sterics and electronics of this specific molecule that could be exploited for new synthetic transformations. nih.gov

Photochemical Reactivity: The electron-rich aromatic system suggests that the molecule could participate in interesting photochemical reactions, such as photoisomerization or cycloadditions, leading to novel structures. wikipedia.org

Diversification into New Material Architectures with Tailored Properties

Aniline and its derivatives are foundational building blocks for a wide range of functional materials, particularly organic semiconductors. sigmaaldrich.comwikipedia.org this compound, with its specific electronic and structural features, is a promising candidate for incorporation into novel material architectures.

Unexplored frontiers in this area include:

Conducting Polymers: The electrochemical polymerization of this compound or its copolymers with other monomers could lead to new conducting polymers. acs.org The cyclopentyl group could influence the polymer's solubility, processability, and solid-state packing, thereby tuning its electronic properties.

Organic Semiconductors: This class of compounds could serve as building blocks for p-type or n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The methoxy (B1213986) group's electron-donating nature and the cyclopentyl group's influence on morphology are key features to explore.

Hole-Transporting Materials: The electron-rich nature of the this compound moiety makes it a suitable candidate for designing hole-transporting materials for use in perovskite solar cells or OLEDs.

Functional Oligomers: The synthesis of well-defined oligomers of aniline derivatives can lead to materials with precise microstructures and properties that bridge the gap between small molecules and polymers. researchgate.net

Q & A

Q. How can the solubility and stability of this compound be experimentally determined?

  • Methodological Answer : Conduct solubility studies in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis spectrophotometry. Assess stability under varying pH (2–12) and temperature (4°C–60°C) via accelerated degradation studies. Monitor decomposition products using LC-MS and assign degradation pathways (e.g., hydrolysis of the methoxy group). Report uncertainties from instrumental drift (e.g., spectrophotometer calibration) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

  • Methodological Answer : Combine 1^1H NMR (to identify cyclopentyl proton splitting patterns) and FT-IR (to detect amine N-H stretches at ~3300 cm1^{-1}). Differentiate from N-alkylated analogs using NOESY NMR to confirm spatial proximity between cyclopentyl and methoxy groups. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions (e.g., HOMO-LUMO gaps) and identify reactive sites. Compare activation energies for para vs. meta substitution using transition state modeling. Validate predictions experimentally via kinetic studies (e.g., monitoring nitration rates) and correlate with Hammett substituent constants .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line viability tests with controls for batch variability). Use multivariate analysis to isolate confounding factors (e.g., solvent toxicity in cell cultures). Cross-reference with structural analogs to determine if activity stems from the cyclopentyl group’s steric effects or methoxy group’s electron-donating properties .

Q. How to design a kinetic study for this compound’s oxidation under environmental conditions?

  • Methodological Answer : Simulate environmental oxidation using Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) and track reaction progress via GC-MS. Determine rate constants (k) under varying pH and temperature. Apply the Arrhenius equation to extrapolate half-lives in natural water systems. Quantify uncertainty using Monte Carlo simulations for error propagation from instrument precision limits .

Methodological Best Practices

  • Data Presentation : Include raw data (e.g., NMR spectra, kinetic curves) in appendices, with processed data (e.g., regression plots, degradation rates) in the main text. Use tables to compare experimental vs. computational results (see Table 4 in for formatting guidance) .
  • Error Analysis : Systematically report uncertainties from instrumentation (e.g., ±0.1°C for temperature control) and methodological limitations (e.g., solvent evaporation losses). Use error bars in graphical abstracts to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.